(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene
Overview
Description
The compound “(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl)methyl]-1,1’-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene” is a type of ferrocenylphosphine ligand . These are a class of asymmetric ligands developed at Solvias in Basel, Switzerland . A unique feature of these bidentate ligands is the presence of a fixed phosphine moiety and a stereogenic, functionalized side chain, which can be easily modified to accommodate electronic and steric requirements .
Synthesis Analysis
Based on a versatile synthetic procedure starting with optically active ferrocenes of the type cpFecp (PR2) (*CH (CH3)X) [X = OAc or NR2], a variety of donor atoms can be introduced into the side chain .Chemical Reactions Analysis
These ferrocene based phosphine ligands have wide application in the stereoselective hydrogenation of substituted acetamidoacrylates, enol acetates, β-ketoesters and simple alkenes . They are also useful as a ligand in Pd-catalyzed C-N bond-forming reactions .Physical and Chemical Properties Analysis
The compound is an orange powder . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The molecular formula is C34H32F6FeP2 and the molecular weight is 672.41 .Scientific Research Applications
Asymmetric Synthesis
This compound is a chiral ferrocenylphosphine ligand that plays a critical role in asymmetric synthesis, particularly in catalyzing reactions with transition metal complexes. The research by Hayashi et al. (1989) demonstrates the synthesis of new chiral ferrocenylphosphines with C2 symmetry, which are pivotal in asymmetric catalysis due to their ability to induce enantioselectivity in the synthesis of various organic compounds. The study underscores the importance of these ligands in enhancing the efficiency and selectivity of catalytic reactions (Hayashi et al., 1989).
Catalytic Applications in Hydrogenation and Cross-Coupling Reactions
The compound finds extensive use in catalytic applications, such as in the rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, as detailed by Maienza et al. (1999). The study highlights its role in achieving excellent enantioselectivity, making it valuable for the synthesis of enantiomerically pure compounds essential in pharmaceuticals and agrochemicals (Maienza et al., 1999).
Synthesis and Characterization of Palladium Complexes
Research by Schulz et al. (2012) focuses on the synthesis and catalytic use of phosphinoferrocene amidosulfonates in palladium-catalyzed cyanation of aryl bromides, demonstrating the versatility of ferrocenylphosphine derivatives in facilitating diverse catalytic reactions in an aqueous medium. This highlights the compound's utility in promoting cross-coupling reactions, a cornerstone in constructing carbon-carbon bonds in organic synthesis (Schulz et al., 2012).
Structural and Electrochemical Studies
Studies also explore the structural characterization and electrochemical properties of ferrocenylphosphine ligands. For instance, the work by Kunchur et al. (2021) on the synthesis and structural characterization of new hemilabile ferrocenylbisphosphane demonstrates the structural diversity and potential electronic modulation offered by ferrocenylphosphines, which are beneficial for designing catalysts with improved activity and selectivity (Kunchur et al., 2021).
Safety and Hazards
The compound has a GHS07 safety classification . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Mandyphos SL-M003-1, also known as SC11404 or (S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl)methyl]-1,1’-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene, is a ferrocenyl-based diphosphine ligand . The primary targets of this compound are the enzymes and proteins involved in asymmetric synthesis and chiral catalysis .
Mode of Action
The compound interacts with its targets by binding to them and facilitating their catalytic activity. The presence of the ferrocenyl group and the diphosphine ligand structure allows it to bind effectively to its targets and enhance their catalytic activity .
Biochemical Pathways
Given its role in asymmetric synthesis and chiral catalysis, it can be inferred that it plays a role in various biochemical reactions where these processes are crucial .
Result of Action
The result of Mandyphos SL-M003-1’s action is the facilitation of asymmetric synthesis and chiral catalysis. This can lead to the production of chiral molecules, which are crucial in many biological systems .
Properties
InChI |
InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZWHGISWCHOW-PMIUFOJNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42F24FeN2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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